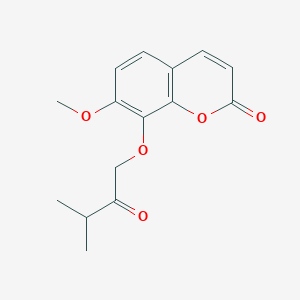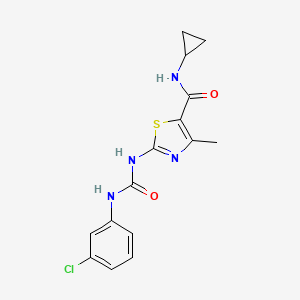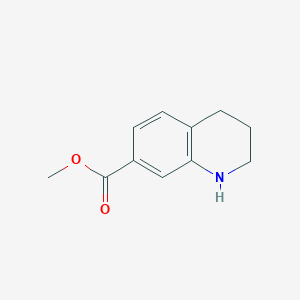
1,2,3,4-Tetrahidroquinolina-7-carboxilato de metilo
Descripción general
Descripción
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is a chemical compound with the molecular formula C11H13NO2 . It is a colorless oil and is of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” involves a reaction with perchloric acid and bis [dichloro (pentamethylcyclopentadienyl)iridium (III)] in a mixture of isopropanol and water . The mixture is stirred at 85°C for 17 hours, after which the solvents are evaporated. The residue is then purified by flash chromatography, yielding the compound as a white solid .Molecular Structure Analysis
The InChI code for “Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is 1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is a powder with a molecular weight of 191.23 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
- El 1,2,3,4-Tetrahidroquinolina-7-carboxilato de metilo ha demostrado actividad antioxidante. Elimina los radicales libres, protegiendo las células del daño oxidativo. Los investigadores han explorado su potencial como antioxidante natural en la conservación de alimentos y suplementos para la salud .
- Los estudios sugieren que este compuesto puede tener propiedades neuroprotectoras. Podría desempeñar un papel en la prevención de enfermedades neurodegenerativas al preservar la función neuronal y reducir el estrés oxidativo. Se están llevando a cabo más investigaciones .
- El this compound se ha evaluado por sus efectos antiarrítmicos. Podría ayudar a regular el ritmo cardíaco y prevenir las arritmias. Se necesitan ensayos clínicos para confirmar su eficacia .
- La virantmicina, un derivado de este compuesto, exhibe propiedades antivirales y antifúngicas. Tiene posibles aplicaciones en el tratamiento de infecciones virales y enfermedades fúngicas .
- Los investigadores han explorado el uso de derivados de tetrahidroquinolina como fotosensibilizadores en la terapia fotodinámica (PDT). Estos compuestos pueden generar especies reactivas de oxígeno al exponerse a la luz, destruyendo selectivamente las células cancerosas .
- El this compound sirve como un valioso intermedio sintético. Los químicos lo utilizan para construir moléculas más complejas, incluidos productos farmacéuticos y agroquímicos .
Propiedades antioxidantes
Efectos neuroprotectores
Potencial antiarrítmico
Actividad antiviral y antifúngica
Aplicaciones de fotosensibilizadores
Intermedios sintéticos
Safety and Hazards
“Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate” is classified as a hazardous chemical. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate are currently unknown . More research is needed to understand the compound’s impact on cellular processes and downstream effects.
Análisis Bioquímico
Biochemical Properties
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can bind to certain proteins, affecting their conformation and function. This binding can influence various cellular processes, including signal transduction and gene expression .
Cellular Effects
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and neurodegeneration . It can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been reported to induce apoptosis and inhibit cell proliferation by affecting the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro studies, the long-term effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate on cellular function have been observed, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can interact with cofactors, such as NADH and FAD, affecting their availability and function.
Propiedades
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQUHKEECRIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597562-79-3 | |
| Record name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

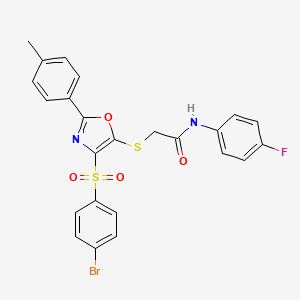
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)

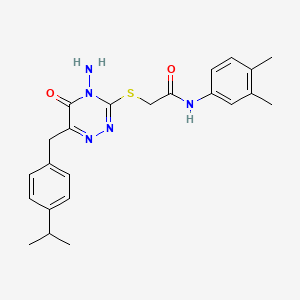
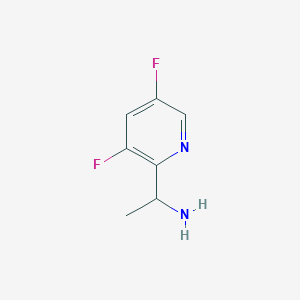
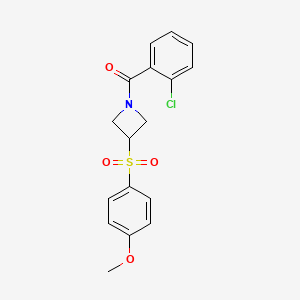
![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)
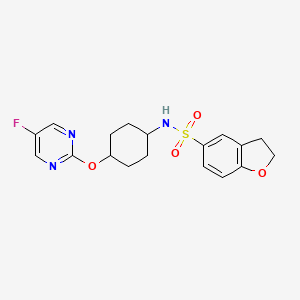
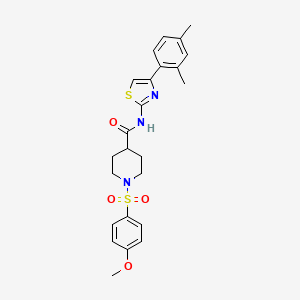
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)
![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2436252.png)
